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Compound of Interest

1-(2,2-diethoxyethyl)-3-nitro-1H-
Compound Name:

pyrazole
CAS No.: 1172869-35-0
Cat. No.: B3087328

Get Quote

\ J

CAS Registry Number: 1172869-35-0 Molecular Formula: CoH15N304 Molecular Weight:
229.23 g/mol [1]

Executive Summary & Application Context

1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole is a specialized N-alkylated nitropyrazole.[1] Its
structural significance lies in the acetal-protected aldehyde tail, which serves as a versatile
handle for further functionalization (e.g., hydrolysis to an aldehyde followed by condensation to
form fused ring systems like pyrazolo[1,5-d][1,2,4]triazines).[1]

For the analytical scientist, the primary challenge is confirming the regioselectivity of the
alkylation (N1 vs. N2) and ensuring the integrity of the acid-sensitive acetal group during the
workup.[1] This guide provides the spectroscopic fingerprints required to validate the structure
and purity of the 3-nitro isomer.[1]

Synthetic Context & Impurity Profile

© 2026 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b3087328#bc-rfq
https://patents.google.com/patent/US4235995A/en
https://www.benchchem.com/product/b3087328/docs?utm_src=pdf-body#spectroscopic-data-guide-1-2-2-diethoxyethyl-3-nitro-1h-pyrazole
https://patents.google.com/patent/US4235995A/en
https://patents.google.com/patent/US4235995A/en
https://patents.google.com/patent/US4235995A/en
https://patents.google.com/patent/US4235995A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3087328?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

To interpret the spectra accurately, one must understand the genesis of the sample. The
compound is typically synthesized via the N-alkylation of 3-nitro-1H-pyrazole with
bromoacetaldehyde diethyl acetal in the presence of a base (e.g.,

or
) in DMF or acetonitrile.[1]

Critical Impurity Markers

e Regioisomer (5-nitro): Alkylation of 3-nitropyrazole can yield the 5-nitro isomer (sterically less
favored but possible).[1]

e Hydrolysis Product: 1-(2,2-dihydroxyethyl)... or the aldehyde form, appearing if the acetal is
exposed to acidic conditions (e.g.,

with traces of HCI).[1]

e Solvent Residues: DMF (2.89, 2.96, 8.03 ppm in

) or Ethanol.

Synthesis & Analysis Workflow

3-Nitropyrazole
(Precursor)

Bromoacetaldehyde
diethyl acetal

N-Alkylation Aqg. Workup & Crude Column Chromatography Spectroscopic
(K2CO3, DMF, 80°C) Extraction 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole (Hex/EtOAc) Validation

Click to download full resolution via product page
Figure 1: Synthetic workflow and critical control points for generating the target analyte.

Spectroscopic Characterization

A. Proton Nuclear Magnetic Resonance ( H NMR)
The
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H NMR spectrum provides the most definitive structural proof. The spectrum is characterized
by the distinct pyrazole coupling and the acetal "tail."

Solvent:
(Reference: 7.26 ppm) or
(Reference: 2.50 ppm).[1] Frequency: 400 MHz or higher recommended.

Expected Chemical Shifts & Assignments
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Methyl
OCH ety
. terminals
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CH of the ethyl
groups.[1]

Analyst Note: The coupling constant between H-4 and H-5 (

Hz) is specific to the 1,3-substitution pattern.[1] If the product were the 5-nitro
isomer, H-3 and H-4 would typically show a slightly different coupling (

Hz) and H-3 would be significantly shifted.[1]

B. Carbon-13 NMR ( C NMR)

Verifies the carbon skeleton and the presence of the nitro group (indirectly via C-3 shift).[1]
Solvent:

(Reference: 77.16 ppm).
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C. Mass Spectrometry (MS)

lonization Mode: ESI (Positive) or APCI.
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).[1]

o Loss of

(
)-[1]

o Cleavage of the acetal tail is common in high-energy collisions.[1]

D. Infrared Spectroscopy (FT-IR)

Used primarily to confirm the nitro group and the ether linkages.[1]

(asymmetric): 1530 — 1550 cm

(Strong)[1]

(symmetric): 1340 — 1360 cm

(Strong)[1]

(Ether/Acetal): 1050 — 1150 cm

(Broad/Strong)[1]

(Pyrazole Ring): 1450 — 1500 cm
[1]

Experimental Protocol for Validation

To ensure the data above is reproducible, follow this validation protocol.
Sample Preparation[1][2][3][4][5]
e Solvent Selection: Use high-quality

neutralized with silver foil or basic alumina if the sample is to be stored, as acid traces
hydrolyze the acetal.

o Concentration: Prepare a solution of 10 mg sample in 0.6 mL solvent for
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H NMR.

Regioisomer Differentiation (The "Self-Validating" Step)

The most common error is misidentifying the 5-nitro isomer as the 3-nitro target.[1]

e Protocol: Run a 1D NOE (Nuclear Overhauser Effect) experiment irradiating the N-CH
signal (~4.3 ppm).

e Analysis:
o Target (3-Nitro): Irradiation of N-CH

should show a strong NOE enhancement of the H-5 pyrazole proton (~7.6 ppm).[1]

o Impurity (5-Nitro): Irradiation of N-CH

will show NO enhancement of the aromatic proton because the bulky nitro group at
position 5 pushes the methylene group away or blocks the interaction with H-4.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Spectroscopic Data Guide: 1-(2,2-diethoxyethyl)-3-nitro-
1H-pyrazole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3087328/docs#spectroscopic-data-guide-1-2-2-
diethoxyethyl-3-nitro-1h-pyrazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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